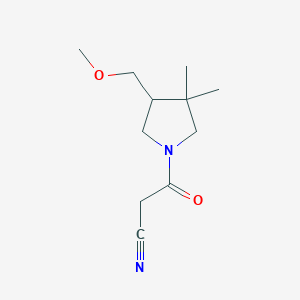
3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxymethyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile typically involves multiple steps. One common method includes the reaction of 3,3-dimethylpyrrolidine with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the nitrile group can act as an electrophile, facilitating various biochemical reactions .
類似化合物との比較
Similar Compounds
- 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanoic acid
- 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanamide
- 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanol
Uniqueness
The unique combination of the methoxymethyl group, pyrrolidine ring, and nitrile group in 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
3-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C11H18N2O2/c1-11(2)8-13(10(14)4-5-12)6-9(11)7-15-3/h9H,4,6-8H2,1-3H3 |
InChIキー |
WOCOBTJCCQXQQZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CC1COC)C(=O)CC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


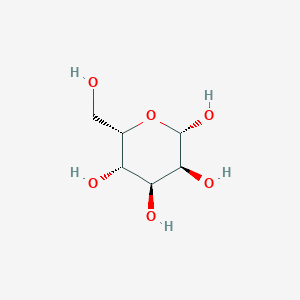
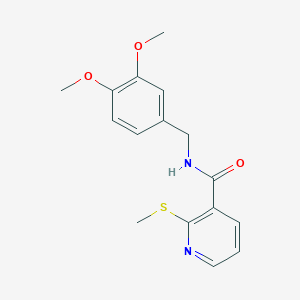
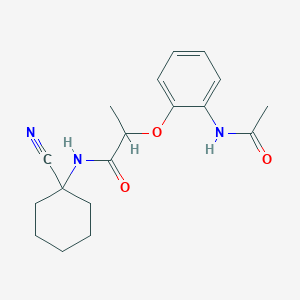
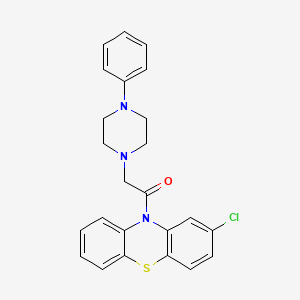




![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B13354295.png)
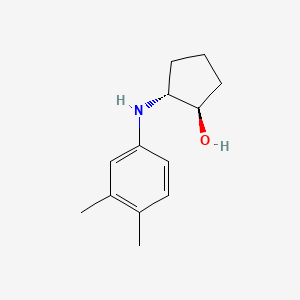
![6-Cyclohexyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354314.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354332.png)
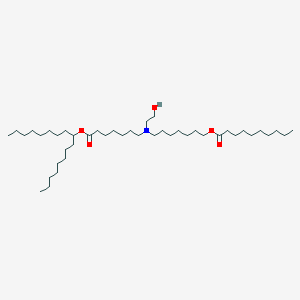
![2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile](/img/structure/B13354337.png)
